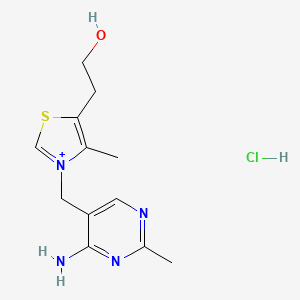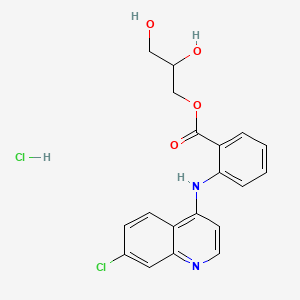
Glafeninhydrochlorid
Übersicht
Beschreibung
Glafenine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anthranilic acid derivative class. It was primarily used for its analgesic properties to relieve various types of pain. its use has been limited due to the risk of anaphylaxis and acute kidney failure .
Wissenschaftliche Forschungsanwendungen
Glafenine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other molecules.
Biology: Research focuses on its effects on cellular processes and its potential as a tool to study inflammation and pain mechanisms.
Medicine: Although its clinical use is limited, it serves as a reference compound in pharmacological studies.
Industry: It is used in the development of new analgesic drugs and in the study of drug interactions and safety profiles
Wirkmechanismus
Target of Action
Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that primarily targets the ABCG2 transporter . This transporter plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
Glafenine hydrochloride acts as an inhibitor of the ABCG2 transporter . By inhibiting this transporter, it can affect the transport of various molecules, potentially altering cellular functions .
Biochemical Pathways
It is known to be involved in thearachidonic acid pathway . By modulating this pathway, glafenine hydrochloride can influence the production and function of various bioactive lipids .
Pharmacokinetics
It is known that the compound has a molecular weight of 37281 and a formula of C19H17ClN2O4 .
Result of Action
Glafenine hydrochloride has been shown to inhibit the proliferation and clonogenic activity of human smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner . It also impairs the migratory ability of haSMCs and reduces the extracellular matrix protein tenascin .
Action Environment
The action of glafenine hydrochloride can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as it has acidic and basic dissociation constants of 13.75 and 6.97, respectively . Additionally, its action may be influenced by the presence of other molecules that interact with the ABCG2 transporter .
Biochemische Analyse
Biochemical Properties
Glafenine hydrochloride interacts with various enzymes and proteins. It is known to inhibit the cyclooxygenase enzyme, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This inhibition blocks the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects .
Cellular Effects
Glafenine hydrochloride has been shown to have significant effects on human endothelial cells and human vascular smooth muscle cells . It reduces proliferation, migration, and extracellular matrix synthesis in these cells . The drug inhibits the proliferation and clonogenic activity of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of Glafenine hydrochloride involves initial cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of Glafenine, followed by two-electron oxidations to form corresponding para-quinone imine intermediates . These intermediates then react with glutathione (GSH) to form GSH adducts .
Metabolic Pathways
Glafenine hydrochloride is involved in the arachidonic acid metabolic pathway . It inhibits the cyclooxygenase enzyme, thereby blocking the synthesis of prostaglandins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glafenine hydrochloride involves the condensation of glycerol with isatoic anhydride in a basic medium to obtain glyceryl anthranilate. This intermediate is then condensed with 4,7-dichloroquinoline to produce the desired product .
Industrial Production Methods: Industrial production of glafenine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Glafenine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce various anthranilate derivatives .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.
Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile compared to glafenine hydrochloride.
Uniqueness: Glafenine hydrochloride is unique due to its specific chemical structure, which includes a glyceryl anthranilate moiety and a chloroquinoline group. This structure contributes to its distinct pharmacological properties and potential for specific interactions with biological targets .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMONXVSJOJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045497 | |
| Record name | Glafenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65513-72-6 | |
| Record name | Glafenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLAFENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



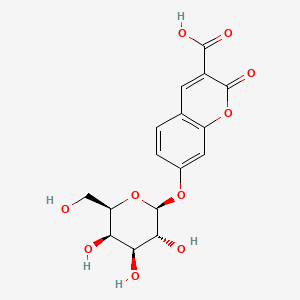
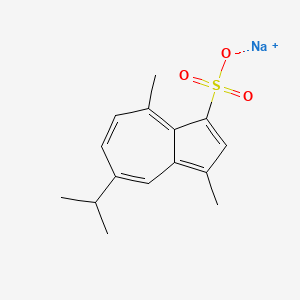

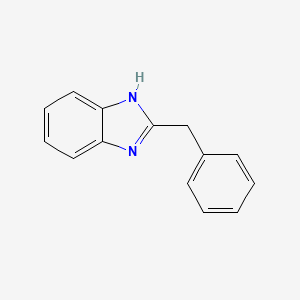
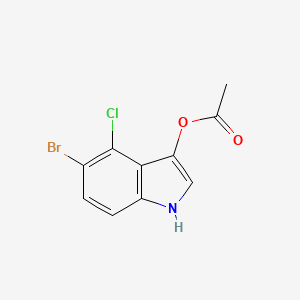

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)



